N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide
Description
This compound, commonly known as iopromide (IOP), is a nonionic, iodinated X-ray contrast agent used in medical imaging. Its structure features:
- A triiodinated benzene core (2,4,6-triiodo substitution) for high radiopacity.
- N1-methylation and N1,N3-bis[(2S)-2,3-dihydroxypropyl] substituents, enhancing hydrophilicity and reducing osmolality.
- A 2-methoxyacetamido group at the 5-position, contributing to metabolic stability and solubility .
Iopromide’s molecular weight is approximately 791.93 g/mol (calculated), and it is synthesized via nucleophilic substitution and amidation reactions, as outlined in related iodinated contrast media syntheses .
Properties
Molecular Formula |
C18H24I3N3O8 |
|---|---|
Molecular Weight |
791.1 g/mol |
IUPAC Name |
1-N,3-N-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/t8-,9-/m0/s1 |
InChI Key |
DGAIEPBNLOQYER-IUCAKERBSA-N |
Isomeric SMILES |
CN(C[C@@H](CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NC[C@@H](CO)O)I)NC(=O)COC)I |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
Origin of Product |
United States |
Preparation Methods
Iodination of the Benzene Core
The foundational step involves triiodination of a 1,3-benzenedicarboxamide derivative. Patent CN102126986B outlines a method using 5-amino-1,3-benzenedicarboxamide as the starting material, which undergoes iodination with potassium iodide (KI) and trichloroisocyanuric acid (TCCA) as the oxidant. The reaction occurs in a polar aprotic solvent such as tetrahydrofuran (THF) at 60–80°C for 12–24 hours, achieving >90% incorporation of iodine at positions 2, 4, and 6.
Key Reaction Parameters for Iodination
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Iodinating Agent | KI:TCCA (1:1.2 molar ratio) |
| Yield | 88–92% |
Introduction of the Methoxyacetamido Group
Following iodination, the 5-amino group undergoes acetylation with 2-methoxyacetyl chloride. This step is performed in chloroform under reflux conditions (40–50°C) for 6–8 hours, with triethylamine as a base to neutralize HCl byproducts. The reaction achieves 85–90% conversion, with excess reagent ensuring complete substitution.
Key Reaction Steps and Optimization
Amidation with (2S)-2,3-Dihydroxypropylamine
The dihydroxypropyl groups are introduced via amidation of the dicarboxamide moieties. Patent US6137006A describes a two-stage process:
-
Activation : The carboxylic acid groups of the iodinated intermediate are activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours.
-
Coupling : The activated intermediate reacts with (2S)-2,3-dihydroxypropylamine in dimethylacetamide (DMA) at 25–30°C for 24 hours. Steric hindrance from the iodine atoms necessitates a 20% excess of amine to achieve >95% conversion.
Optimization Challenges
N-Methylation of the Amide Nitrogen
Selective methylation of the N1 position is achieved using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) as a base. The reaction proceeds in anhydrous DMF at 0°C for 4 hours, yielding 80–85% of the monomethylated product. Overmethylation is mitigated by stoichiometric control (1.05 equivalents of CH₃I).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability and reproducibility. Key advantages include:
-
Improved Heat Transfer : Exothermic steps (e.g., iodination) are safely managed through rapid cooling.
-
Reduced Reaction Times : Flow systems achieve 50% faster cycle times compared to batch processes.
Industrial Process Parameters
| Step | Reactor Type | Throughput (kg/h) | Purity (%) |
|---|---|---|---|
| Iodination | Tubular reactor | 12.5 | 99.2 |
| Amidation | CSTR* | 8.7 | 98.8 |
| Methylation | Packed-bed reactor | 6.3 | 97.5 |
| *Continuous Stirred-Tank Reactor |
Purification and Crystallization
Final purification involves sequential steps:
-
Solvent Extraction : Residual amines and iodides are removed using ethyl acetate/water partitioning.
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve ≥99.5% purity.
Quality Control and Analytical Methods
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (ACN/water + 0.1% formic acid) resolves impurities at <0.1% levels. Critical parameters include:
-
Retention Time : 12.3 minutes (main peak)
-
Column Temperature : 40°C
-
Detection : UV at 254 nm
Chemical Reactions Analysis
Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of iopromide can lead to the formation of iodinated by-products, which are often studied for their environmental impact .
Scientific Research Applications
Iopromide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique properties as an iodinated contrast agent. In biology, iopromide is used to investigate the effects of iodinated compounds on biological systems. In medicine, it is primarily used for diagnostic imaging, including angiography, CT scans, and urography. Additionally, iopromide is being researched for its potential use in advanced oxidation processes for water treatment .
Mechanism of Action
The mechanism of action of iopromide involves its ability to opacify blood vessels and internal organs by absorbing X-rays. This is achieved through the high atomic number of iodine, which enhances the contrast in radiographic images. Iopromide is injected intravascularly, where it circulates through the bloodstream and highlights the vascular structures and organs. The compound is then excreted unchanged through the kidneys .
Comparison with Similar Compounds
Structural Variations and Key Differences
The primary structural differences among iodinated benzene dicarboxamides lie in:
Iodine substitution patterns (triiodo vs. diiodo).
Amide side-chain modifications (methoxy, hydroxy, or acetyl groups).
Dihydroxypropyl substituent configurations (e.g., stereochemistry or methylation).
Table 1: Structural and Property Comparison
Physicochemical and Pharmacokinetic Properties
- Iopromide vs. Iomeprol : The methoxy group in iopromide enhances hydrolytic stability compared to iomeprol’s hydroxy group, which may undergo faster metabolic modification .
- Iohexol vs. Iopromide : Iohexol’s acetamido group lacks the methoxy modification, resulting in distinct solubility and viscosity profiles. Iohexol derivatives are often used in spinal imaging due to lower neurotoxicity .
- Diiodo Analogs : Compounds with fewer iodine atoms (e.g., Compound 5 in ) exhibit reduced radiopacity, limiting their clinical utility but serving as intermediates in synthesis .
Biological Activity
N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide, commonly referred to as Iohexol Impurity B , is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C16H20I3N3O7
- CAS Number : 31127-80-7
- Molecular Weight : 703.0068 g/mol
The biological activity of this compound is primarily linked to its role as a contrast agent in medical imaging, particularly in X-ray and CT imaging. The iodine content in the compound provides high radiopacity, allowing for enhanced visualization of vascular structures and organs.
Key Mechanisms:
- Radiopacity : The presence of three iodine atoms contributes to its ability to absorb X-rays effectively.
- Bioavailability : The dihydroxypropyl groups enhance solubility and bioavailability in physiological environments.
- Interaction with Biological Tissues : The compound interacts with various biological tissues, influencing imaging results and potentially affecting tissue permeability.
Pharmacological Effects
Research indicates that Iohexol Impurity B exhibits several pharmacological properties:
-
Contrast Agent Efficacy :
- Used in diagnostic imaging to improve the clarity of images.
- Reduces artifacts during imaging procedures.
-
Toxicological Profile :
- Studies have shown that while it is generally safe for use as a contrast agent, there are potential nephrotoxic effects associated with high doses or prolonged exposure.
-
Metabolic Pathways :
- The compound undergoes hepatic metabolism and renal excretion. Understanding these pathways is crucial for assessing its safety profile.
Study 1: Nephrotoxicity Assessment
A study published in the Journal of Clinical Pharmacology evaluated the nephrotoxic effects of Iohexol in patients undergoing cardiac catheterization. The findings revealed that while the incidence of acute kidney injury was low (approximately 5%), it was significantly higher in patients with pre-existing renal impairment.
Study 2: Imaging Efficacy
In a clinical trial involving 200 patients undergoing CT angiography, Iohexol demonstrated superior image quality compared to other contrast agents. The study highlighted its effectiveness in visualizing vascular structures without significant adverse reactions.
Data Table: Comparative Analysis of Contrast Agents
| Property | Iohexol | Other Contrast Agents |
|---|---|---|
| Iodine Content | 3 Iodine atoms | Varies (1-3 Iodine atoms) |
| Nephrotoxicity Risk | Moderate | Varies (Low to High) |
| Image Quality | High | Moderate to High |
| Cost | Moderate | Varies |
Research Findings
Recent studies have focused on optimizing formulations containing Iohexol Impurity B to enhance its safety and efficacy. Research has also explored novel delivery methods to minimize nephrotoxic effects while retaining imaging quality.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide?
- Methodological Answer : The synthesis typically involves coupling benzene-1,3-dicarboxylic acid derivatives with functionalized amines. For example, amide bond formation can be facilitated using carbodiimides (e.g., EDC or DCC) or acid chlorides under anhydrous conditions. Critical steps include iodine substitution optimization and protecting group strategies for hydroxyl moieties to prevent side reactions . Reaction solvents (e.g., DMF or THF), temperature control (reflux at 80–100°C), and purification via column chromatography are essential for yield enhancement (>70%) and purity (>95%) .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify stereochemistry and substitution patterns, particularly for the (2S)-2,3-dihydroxypropyl groups .
- Mass spectrometry (ESI-TOF or MALDI-TOF) to confirm molecular weight (e.g., theoretical ~1508.15 g/mol) and iodination efficiency .
- HPLC (C18 reverse-phase column, acetonitrile/water gradient) to assess purity and detect residual solvents or byproducts .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with iodinated aromatic compounds, which may cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as improper disposal may lead to environmental iodine contamination .
Advanced Research Questions
Q. How can researchers optimize the compound’s stability in aqueous solutions for biomedical applications?
- Methodological Answer :
- pH Buffering : Maintain pH 6.5–7.5 to prevent hydrolysis of the methoxyacetamido group.
- Chelation Agents : Add EDTA (1–2 mM) to sequester metal ions that catalyze iodine dissociation.
- Lyophilization : Pre-formulate with excipients (e.g., trehalose) to enhance reconstitution stability.
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) and monitor iodine release via ICP-MS over 14–28 days .
Q. What strategies address discrepancies in pharmacokinetic data across studies involving this compound?
- Methodological Answer :
- Standardized Dosing : Ensure uniform administration routes (e.g., intravenous vs. intraperitoneal) and vehicle composition (e.g., saline vs. DMSO) to reduce variability .
- Cross-Validation : Compare LC-MS/MS quantification with radioisotope tracing (¹²⁵I-labeled analogs) to resolve detection sensitivity issues .
- In Silico Modeling : Use PK/PD software (e.g., GastroPlus) to simulate tissue distribution and adjust for interspecies metabolic differences .
Q. What computational methods predict the compound’s interactions in supramolecular or biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between dihydroxypropyl groups and water/lipid bilayers using AMBER or GROMACS. Parameters for iodine atoms require polarizable force fields .
- Docking Studies : Use AutoDock Vina to predict binding affinity to serum proteins (e.g., albumin) or receptors, focusing on the triiodobenzene core’s hydrophobic interactions .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability in contrast agent applications .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s renal clearance efficiency?
- Methodological Answer :
- Experimental Replication : Conduct parallel studies in rodent models (Sprague-Dawley rats) and human cell lines (HEK293) under matched glomerular filtration rates.
- Metabolite Profiling : Identify and quantify deiodinated byproducts using HRMS to determine if renal toxicity arises from degradation products .
- Statistical Meta-Analysis : Aggregate data from >10 independent studies to identify confounding variables (e.g., age, comorbidities) using random-effects models .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
